5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE
Description
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE is a complex organic compound with the molecular formula C15H12N4O3 and a molecular weight of 296.28 g/mol. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
CAS No. |
21303-42-4 |
|---|---|
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3 |
InChI Key |
IWWOLVFTTHYLPD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Isomeric SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Other CAS No. |
21303-42-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE typically involves the reaction of 5-methylindole-2,3-dione with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Fluoro-3-phenylindole: An indole derivative with antiviral properties.
Indole-2-carboxylate derivatives: Known for their diverse biological activities.
Uniqueness
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and an indole core makes it a valuable compound for various research applications .
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